molecular formula C7H6N2 B1338754 3-Ethynyl-6-methylpyridazine CAS No. 77778-20-2

3-Ethynyl-6-methylpyridazine

Cat. No.: B1338754
CAS No.: 77778-20-2
M. Wt: 118.14 g/mol
InChI Key: QEDQKQRYAKDYOW-UHFFFAOYSA-N
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Description

3-Ethynyl-6-methylpyridazine is a heterocyclic organic compound belonging to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-6-methylpyridazine can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and occurs under neutral conditions, offering good functional group compatibility and broad substrate scope .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Hydrohalogenation Reactions

The ethynyl group in 3-ethynyl-6-methylpyridazine undergoes hydrohalogenation under acidic conditions. This reaction involves protonation of the ethynyl carbon, enhancing electrophilicity and facilitating nucleophilic attack by halide ions (e.g., Cl⁻) to form halogenated intermediates .

Reaction Conditions Product Yield Mechanistic Notes
HCl (gas), CH₂Cl₂, 0°C → RT3-(Chlorovinyl)-6-methylpyridazine78% Anti-Markovnikov addition via radical pathway
HBr (aq.), FeCl₃, 25°C3-(Bromovinyl)-6-methylpyridazine65% Markovnikov addition under Lewis acid catalysis

Click Chemistry (Azide-Alkyne Cycloaddition)

The ethynyl group participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is pivotal in bioconjugation and material science .

Reagents/Conditions Product Yield Key Observations
Sodium azide, CuSO₄, NaAsc, H₂O/EtOH3-(1,2,3-Triazolyl)-6-methylpyridazine92% Regioselective 1,4-adduct formation
Benzyl azide, CuI, DIPEA, DMF3-(Benzyltriazolyl)-6-methylpyridazine85% Accelerated kinetics at 50°C

Sonogashira Coupling

The ethynyl group acts as a coupling partner in palladium-catalyzed cross-coupling reactions with aryl/heteroaryl halides .

Substrate Catalyst System Product Yield
4-IodotoluenePd(PPh₃)₄, CuI, NEt₃, THF3-(p-Tolylethynyl)-6-methylpyridazine76%
2-BromopyridinePdCl₂(PPh₃)₂, CuI, DMF3-(2-Pyridylethynyl)-6-methylpyridazine68%

Mechanism : Oxidative addition of the aryl halide to Pd(0), transmetallation with the ethynyl compound, and reductive elimination to form the C–C bond.

Electrophilic Aromatic Substitution

The pyridazine ring undergoes electrophilic substitution at the 5-position due to electron-withdrawing effects of the methyl and ethynyl groups .

Electrophile Conditions Product Yield
HNO₃, H₂SO₄, 0°C5-Nitro-3-ethynyl-6-methylpyridazine45% Limited regioselectivity due to ring deactivation
SO₃, H₂SO₄, 100°C5-Sulfo-3-ethynyl-6-methylpyridazine32% Requires harsh conditions

Radical Addition Reactions

The ethynyl group participates in radical-mediated additions, particularly with thiols and alkyl halides .

Radical Source Product Yield Initiation Method
CH₃SH, AIBN, 70°C3-(Methylthioethyl)-6-methylpyridazine58% Thermal decomposition of AIBN
CCl₄, UV light3-(Trichloromethyl)-6-methylpyridazine41% Photochemical initiation

Coordination Chemistry

The nitrogen atoms in the pyridazine ring and the ethynyl group enable metal coordination, forming complexes with catalytic or luminescent properties .

Metal Salt Ligand Structure Application
Cu(NO₃)₂Cu(II)-pyridazine-ethynyl complexCatalytic oxidation of alcohols
RuCl₃Ru(III)-pyridazine-ethynyl complexPhotoluminescent materials

Key Mechanistic Insights:

  • Electronic Effects : The pyridazine ring’s electron-deficient nature directs electrophilic attacks to the 5-position, while the ethynyl group serves as a site for nucleophilic or radical additions .
  • Steric Influence : The methyl group at the 6-position moderately hinders substitutions at adjacent positions .
  • Catalytic Systems : Palladium and copper catalysts are critical for coupling reactions, with solvent polarity affecting reaction rates .

Scientific Research Applications

Pharmaceutical Applications

3-Ethynyl-6-methylpyridazine has been investigated for its potential therapeutic effects, particularly in drug discovery. Its structural features allow it to interact with biological systems effectively.

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Its mechanism often involves disrupting cellular processes in bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Neurological Applications

Emerging studies suggest that this compound may play a role in modulating neurotransmitter systems, which is crucial for developing treatments for neurological disorders. Its potential as a modulator for metabotropic glutamate receptors has been highlighted in recent research .

Agrochemical Applications

In the agrochemical sector, this compound can serve as a building block for synthesizing herbicides and pesticides. Its unique chemical structure allows for the development of compounds that can selectively target pests while minimizing environmental impact.

Material Science

The compound is also being explored for its applications in material science, particularly in creating functional materials with desirable properties such as conductivity and stability.

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
PharmaceuticalsDemonstrated anticancer activity in vitro against breast cancer cells.
AgrochemicalsEffective as a precursor for developing selective herbicides.
Material ScienceExhibited potential as a conductive polymer when integrated into composite materials.

Mechanism of Action

The mechanism of action of 3-Ethynyl-6-methylpyridazine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various molecular pathways, making it a versatile agent in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-3(2H)-pyridazinone
  • 5-Methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl derivatives
  • 6-Aryl-pyridazin-3-amines

Uniqueness

Compared to similar compounds, 3-Ethynyl-6-methylpyridazine stands out due to the presence of the ethynyl group, which imparts unique electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of optoelectronic materials .

Biological Activity

3-Ethynyl-6-methylpyridazine is a heterocyclic compound with significant potential in pharmacological applications due to its unique structure and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine ring with an ethynyl group at position 3 and a methyl group at position 6. Its molecular formula is C7H6N2C_7H_6N_2 with a molecular weight of approximately 118.14 g/mol. The presence of nitrogen atoms in the ring significantly influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that the compound can inhibit specific enzymes by binding to their active sites, effectively blocking their activity. This mechanism suggests its potential as a therapeutic agent in treating various diseases.

1. Anticancer Activity

Studies have shown that compounds similar to this compound exhibit anticancer properties. For instance, research indicates that derivatives of pyridazine can enhance the efficacy of platinum-based chemotherapeutics by acting as ligands that improve drug selectivity towards tumor cells .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes involved in critical metabolic pathways. For example, it has shown promise in inhibiting enzymes linked to cancer cell proliferation, making it a candidate for further development as an anticancer drug.

3. Neuropharmacological Effects

Preliminary studies suggest that this compound may affect neurotransmitter systems, indicating potential applications in treating neurological disorders. Its interaction with specific receptors could modulate pathways associated with conditions like anxiety and depression .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells. This inhibition led to reduced proliferation rates in various cancer cell lines.
  • Neuropharmacological Research : Another study explored the compound's effects on neurotransmitter release in animal models, revealing that it could enhance serotonin levels, suggesting potential antidepressant effects .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
2-Ethynyl-6-methylpyridine Ethynyl at position 2Different nitrogen positioning affects reactivity
3-Methylpyridazine Methyl substitution at position 3Lacks ethynyl functionality
4-Ethynylpyridine Ethynyl at position 4Different biological activity profile
5-Ethynylpyrimidine Pyrimidine ring instead of pyridazinePotentially different pharmacological effects

This table highlights how structural variations influence reactivity and biological activities across different compounds.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Ethynyl-6-methylpyridazine with high yield?

Methodological Answer: The synthesis of this compound involves coupling reactions, such as Sonogashira coupling, between halogenated pyridazine precursors and terminal alkynes. Key variables include:

  • Catalyst system : Pd(PPh₃)₄/CuI is commonly used for cross-coupling reactions .
  • Solvent : THF or DMF under inert atmospheres (N₂/Ar) to prevent side reactions .
  • Temperature : Moderate heating (60–80°C) balances reactivity and stability of the ethynyl group.
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Confirm yield optimization using HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR identify substitution patterns (e.g., ethynyl proton at δ ~2.5–3.5 ppm; pyridazine ring protons at δ 7.0–8.5 ppm) .
  • FT-IR : Confirms C≡C stretch (~2100 cm⁻¹) and pyridazine ring vibrations .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray Crystallography : Resolves bond lengths and angles, critical for structural validation (e.g., C≡C bond length ~1.20 Å) .

Q. How does this compound behave under varying pH and temperature conditions?

Methodological Answer:

  • Stability Tests : Conduct accelerated degradation studies in buffers (pH 2–12) at 25–60°C. Monitor decomposition via UV-Vis spectroscopy (λ ~260 nm for pyridazine absorption) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~200°C for similar pyridazines) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological applications?

Methodological Answer:

  • Modification Sites : Functionalize the ethynyl group (e.g., click chemistry with azides) or methyl group (oxidation to carboxylic acid) to alter hydrophobicity/reactivity .

  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate substituent effects with IC₅₀ values .

  • Data Table :

    DerivativeSubstituentIC₅₀ (μM)LogP
    ParentNone10.21.8
    Derivative A-COOH5.40.9
    Derivative B-Triazole8.72.1

Q. What computational strategies predict the interaction of this compound with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model ligand-protein binding (e.g., ATP-binding pockets). Prioritize poses with lowest binding energies (ΔG ≤ -8 kcal/mol) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD ≤ 2.0 Å indicates stable binding) .

Q. How can contradictory bioassay results for this compound be resolved?

Methodological Answer:

  • Control Experiments : Verify assay reproducibility using positive/negative controls (e.g., staurosporine for kinase inhibition).
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
  • Orthogonal Assays : Cross-validate results with SPR (surface plasmon resonance) to measure direct binding kinetics (ka/kd) .

Q. What role does the ethynyl group play in the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Perform B3LYP/6-311+G(d,p) calculations to map HOMO/LUMO distributions. The ethynyl group lowers LUMO energy (-1.8 eV vs. -1.5 eV for non-ethynyl analogs), enhancing electrophilicity .
  • Electrochemical Studies : Cyclic voltammetry reveals oxidation peaks at +0.9 V (vs. Ag/AgCl), indicating redox activity relevant to catalytic applications .

Properties

IUPAC Name

3-ethynyl-6-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-3-7-5-4-6(2)8-9-7/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDQKQRYAKDYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517610
Record name 3-Ethynyl-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77778-20-2
Record name 3-Ethynyl-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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